REACTION_CXSMILES
|
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]#[N:10])=[CH:3][CH:2]=1.[N-:16]=[N+:17]=[N-:18].[Na+].C([Sn](Cl)(CCCC)CCCC)CCC.[OH-].[Na+].[C:36]1([C:42](Cl)([C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=2)[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C1(C)C=CC=CC=1.CCCCCCC.O>[C:36]1([C:42]([N:10]2[C:9]([C:8]3[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=3[C:4]3[CH:5]=[CH:6][C:1]([CH3:15])=[CH:2][CH:3]=3)=[N:18][N:17]=[N:16]2)([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=2)[C:49]2[CH:50]=[CH:51][CH:52]=[CH:53][CH:54]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=C(C#N)C=CC=C1)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
tributyltin chloride
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, condenser with N2 inlet
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry cooled in an ice bath 1-1/2 hours
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed 2×50 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 50 ml (3/2, V/V) heptane/toluene, and dried in vacuo overnight at 40° C
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in methylene chloride (200 ml)
|
Type
|
WASH
|
Details
|
washed 1× 52 ml 0.4N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
stripped on a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
70 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |